molecular formula C8H14ClNO2 B1386422 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride CAS No. 1193387-63-1

6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Cat. No. B1386422
M. Wt: 191.65 g/mol
InChI Key: OWRHKHRQZNLOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is a biochemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 . It is used for proteomics research .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for 6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride is 1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6-,8+;/m1./s1 .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Tropane Alkaloids

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application or Experimental Procedures : The approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes : This methodology has been used in the synthesis of tropane alkaloids .

Drug Discovery

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
  • Methods of Application or Experimental Procedures : The synthetic approaches to access this bicyclic architecture and its presence in the total synthesis of several target molecules have been summarized .
  • Results or Outcomes : The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As the 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities, research directed towards the preparation of this basic structure in a stereoselective manner will continue to attract attention .

properties

IUPAC Name

6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRHKHRQZNLOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 2
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 3
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 4
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 5
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Reactant of Route 6
6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride

Citations

For This Compound
1
Citations
OO Grygorenko, OS Artamonov, GV Palamarchuk… - Tetrahedron …, 2006 - Elsevier
The stereoselective synthesis of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid and 6-azabicyclo[3.2.1]octane-5-carboxylic acid, novel rigid bicyclic proline analogues, is reported. The …
Number of citations: 46 www.sciencedirect.com

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